An In-depth Technical Guide to tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate (CAS 2097966-89-5)
An In-depth Technical Guide to tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate (CAS 2097966-89-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide will delve into the molecule's structural features, predicted physicochemical properties, and potential synthetic routes. Furthermore, it will explore the reactivity of its constituent functional groups—the N-Boc protected azetidine and the piperidine ring system—to anticipate its chemical behavior. The potential applications of this molecule as a building block in the synthesis of more complex pharmaceutical agents will also be discussed, drawing on the established roles of azetidine and piperidine scaffolds in drug development.
Introduction
tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate is a bifunctional molecule that incorporates two key heterocyclic systems: a four-membered azetidine ring and a six-membered piperidine ring. The azetidine moiety is protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that offers stability under a range of conditions and can be readily removed when desired. The piperidine ring is linked to the azetidine at the 3-position via an ether linkage.
The unique combination of the strained azetidine ring and the conformationally flexible piperidine ring makes this molecule an attractive scaffold for the design of novel therapeutic agents. Azetidine derivatives are increasingly utilized in medicinal chemistry to introduce conformational rigidity and improve physicochemical properties of drug candidates.[1][2] Similarly, the piperidine motif is a ubiquitous structural element in a vast number of pharmaceuticals and natural products, often contributing to receptor binding and overall pharmacological activity.[3][4] This guide aims to provide a detailed understanding of the chemical properties of tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate to facilitate its use in research and development.
Molecular Structure and Physicochemical Properties
The structural and physicochemical properties of tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate are summarized below.
Molecular Structure
Caption: 2D structure of tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 2097966-89-5 | Pharmaffiliates[5] |
| Molecular Formula | C₁₃H₂₄N₂O₃ | Pharmaffiliates[5] |
| Molecular Weight | 256.35 g/mol | Pharmaffiliates[5] |
| Predicted XLogP3 | 0.3 | PubChem[6] |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Predicted Hydrogen Bond Acceptor Count | 4 | PubChem[6] |
| Predicted Rotatable Bond Count | 4 | PubChem[6] |
Synthesis and Purification
While a specific, published synthetic route for tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate was not identified in the literature, a plausible and efficient synthesis can be proposed based on established chemical transformations. The most likely approach would involve a Williamson ether synthesis.
Proposed Synthetic Pathway
Caption: Proposed Williamson ether synthesis route.
Detailed Experimental Protocol (Hypothetical)
-
Deprotonation: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C. The causality behind using a strong, non-nucleophilic base is to deprotonate the hydroxyl group of the azetidine, forming a nucleophilic alkoxide without competing side reactions.
-
Nucleophilic Substitution: To the resulting alkoxide solution, add a solution of an appropriately protected 3-halopiperidine (e.g., N-Boc-3-bromopiperidine) in the same solvent. The reaction mixture is then typically stirred at room temperature or gently heated to facilitate the Sₙ2 reaction, forming the desired ether linkage.
-
Work-up and Purification: Upon completion, the reaction is quenched with a protic solvent like water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. Purification of the crude product can be achieved by column chromatography on silica gel.
Chemical Reactivity and Stability
The reactivity of tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate is dictated by the interplay of its three main functional components: the N-Boc protecting group, the strained azetidine ring, and the piperidine ring.
The N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability to a broad range of nucleophilic and basic conditions.[7]
-
Deprotection: The Boc group is readily cleaved under acidic conditions.[8] This is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent like methanol or dioxane. The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation.
Caption: General scheme for Boc deprotection.
-
Thermal Lability: The Boc group can also be removed under thermal conditions, although this generally requires higher temperatures.[9]
The Azetidine Ring
The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), which influences its reactivity.[1] While more stable than the highly strained three-membered aziridine ring, it is susceptible to ring-opening reactions under certain conditions.
-
Ring-Opening Reactions: The azetidine ring can be opened by strong nucleophiles or under conditions that promote cleavage of the C-N or C-C bonds. However, the presence of the electron-withdrawing Boc group on the nitrogen atom generally stabilizes the ring towards nucleophilic attack.
The Piperidine Ring
The piperidine ring is a saturated six-membered heterocycle that adopts a chair conformation to minimize steric strain.[10] The nitrogen atom in the piperidine ring is basic and nucleophilic.
-
N-Functionalization: The secondary amine of the piperidine ring is a key site for functionalization. It can readily undergo a variety of reactions, including:
-
Alkylation: Reaction with alkyl halides to introduce alkyl substituents.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Arylation: Palladium- or copper-catalyzed coupling reactions with aryl halides (e.g., Buchwald-Hartwig amination).[11]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated piperidines.
-
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
Boc Group: A sharp singlet integrating to 9 protons is expected in the upfield region, typically around δ 1.4-1.5 ppm.[12]
-
Azetidine Ring Protons: The protons on the azetidine ring will likely appear as complex multiplets in the region of δ 3.5-4.5 ppm.[12]
-
Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex multiplets in the range of δ 1.5-3.0 ppm. The proton on the carbon bearing the ether linkage (C3 of the piperidine) will likely be shifted downfield.[10]
-
Piperidine N-H: A broad singlet corresponding to the N-H proton of the piperidine ring is expected, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
-
Boc Group: The quaternary carbon and the methyl carbons of the Boc group are expected to appear around δ 80 ppm and δ 28 ppm, respectively.[13]
-
Azetidine Ring Carbons: The carbons of the azetidine ring are predicted to resonate in the region of δ 50-65 ppm.[14]
-
Piperidine Ring Carbons: The carbons of the piperidine ring will likely appear in the range of δ 25-50 ppm.[10] The carbon attached to the ether oxygen will be shifted further downfield.
Mass Spectrometry
Under electrospray ionization (ESI) conditions, the molecule is expected to show a prominent protonated molecular ion [M+H]⁺. A common fragmentation pathway for Boc-protected amines involves the loss of the tert-butyl group or the entire Boc group.[15]
Infrared (IR) Spectroscopy
-
C=O Stretch (Carbamate): A strong absorption band is expected in the region of 1680-1700 cm⁻¹.
-
C-O Stretch (Ether and Carbamate): Strong absorption bands are anticipated in the region of 1050-1250 cm⁻¹.
-
N-H Stretch (Piperidine): A moderate absorption band is expected around 3300-3500 cm⁻¹.
Applications in Drug Discovery and Medicinal Chemistry
tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of two distinct and readily functionalizable nitrogen atoms allows for the divergent synthesis of a wide range of derivatives.
The incorporation of the azetidine-piperidine ether motif can be a strategic approach to:
-
Introduce conformational constraint: The rigid azetidine ring can lock a portion of the molecule into a specific conformation, which can be beneficial for optimizing binding to a biological target.[16]
-
Modulate physicochemical properties: The introduction of the polar ether linkage and the basic piperidine nitrogen can influence properties such as solubility, lipophilicity, and metabolic stability.
-
Explore new chemical space: This scaffold provides a unique three-dimensional arrangement of functional groups that can be exploited to design novel ligands for a variety of biological targets. Piperidine derivatives are known to be active in a wide range of therapeutic areas, including oncology, central nervous system disorders, and as enzyme inhibitors.[4][17]
Conclusion
tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate is a versatile synthetic intermediate with significant potential in the field of drug discovery. This technical guide has provided a detailed overview of its chemical properties, including its structure, predicted physicochemical characteristics, and reactivity. By understanding the chemical behavior of its constituent functional groups, researchers can effectively utilize this molecule as a building block to construct novel and complex molecular architectures with desired pharmacological profiles. The strategic combination of the azetidine and piperidine ring systems offers a promising avenue for the development of the next generation of therapeutic agents.
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